Doxazosin, (S)-
概览
描述
Doxazosin is an alpha-1 adrenergic receptor antagonist used to treat mild to moderate hypertension and urinary obstruction due to benign prostatic hyperplasia . It belongs to the general class of medicines called antihypertensives . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .
Synthesis Analysis
Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged . It is metabolized in the liver to produce mainly O-demethylated and C-hydroxylated metabolites . The clearance of doxazosin, presumably in the liver, involves the production of these metabolites .科研应用
Prostate and Urological Applications :
- Doxazosin is used in the treatment of benign prostatic hyperplasia (BPH), reducing cell proliferation and increasing collagen fibers in rat prostatic lobes, leading to tissue remodeling and reduced epithelial cell proliferation (Justulin, Delella, & Felisbino, 2008).
- It has been found effective and safe in both normotensive and hypertensive patients with BPH, improving urodynamic and symptomatic parameters associated with the condition (Janknegt & Chapple, 1993).
Cardiovascular and Metabolic Effects :
- Doxazosin's role in managing patients with metabolic syndrome, a risk factor for cardiovascular complications, has been highlighted. Its pleiotropic action contributes to the reduction of metabolic syndrome indices (Nowak, Jarosz-Popek, & Postuła, 2021).
- It has been studied for its antihypertensive effects and is well-tolerated in the treatment of hypertension (Cox, Leader, Milson, & Singleton, 1986).
Cancer Research :
- Doxazosin has been proposed as a potential novel therapy for breast cancer, demonstrating inhibitory effects on breast cancer cell proliferation and apoptosis by affecting EGFR and NF-kappaB signaling pathways (Hui, Fernando, & Heaney, 2008).
Endocrine Effects :
- It has been shown to disturb testosterone homeostasis and change the transcriptional profile of steroidogenic machinery, cAMP/cGMP signaling, and adrenergic receptors in Leydig cells of adult rats (Stojkov, Janjic, Kostic, & Andric, 2013).
Environmental and Ecotoxicological Research :
- Doxazosin's environmental impact and ecotoxicological profile have been studied, focusing on its degradation in aqueous solutions and potential risks for aquatic species and humans (Bujak, Kralj, Kosyakov, Ul'yanovskii, Lebedev, & Trebše, 2020).
Bone Metabolism :
- Research has indicated that doxazosin may play a role in bone metabolism by increasing osteogenic differentiation of human mesenchymal stem cells, suggesting a potential protective effect against fracture risk (Choi, Lee, Lee, Chung, & Park, 2011).
Substance Abuse Treatment :
- Doxazosin has been evaluated as a treatment to attenuate the positive subjective effects of cocaine in humans, suggesting a potential role in cocaine dependence treatment (Newton, De La Garza, Brown, Kosten, Mahoney, & Haile, 2012).
Safety And Hazards
Doxazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should be careful if you drive or do anything that requires you to be alert . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy .
未来方向
Doxazosin has been found to have a greater expulsion rate, a reduced expulsion time, and fewer pain episodes compared to the placebo group . The expulsion time of Doxazosin was shorter than that of Tamsulosin . This suggests potential future directions for the use of Doxazosin in medical expulsion therapy for distal ureteric calculi .
性质
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxazosin, (S)- | |
CAS RN |
104874-86-4 | |
Record name | Doxazosin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXAZOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。